![molecular formula C18H16FNO3 B2740926 ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate CAS No. 2415642-18-9](/img/structure/B2740926.png)

ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

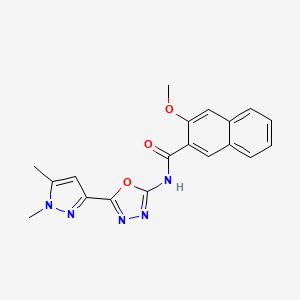

Ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate, commonly known as ethyl 4-(4-fluorophenylamino)-2-oxobut-3-enoate, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Non-Hydrogen Bonding Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its variants exhibit unique crystal packing characterized by non-traditional hydrogen bonding interactions. Specifically, N⋯π and O⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, contribute to the formation of a zigzag double-ribbon structure. These findings highlight the importance of non-hydrogen bonding interactions such as N⋯π and O⋯π in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates, showcasing a departure from solely “directed” hydrogen bonding (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011); (Zhenfeng Zhang, Hongbo Tong, Yanbo Wu, & Guisheng Zhang, 2012).

Fluorinated Monomers and Liquid Crystalline Polysiloxanes

Research into fluorinated monomers, such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, has led to the development of side-chain liquid crystalline polysiloxanes. These monomers exhibit smectogen properties and, upon hydrosilylation, form polysiloxanes that demonstrate a wide temperature range of liquid crystalline behavior. The influence of the fluorinated moiety on transition temperatures highlights the potential applications in materials science for creating advanced polymer materials with controlled liquid crystalline properties (F. Bracon, F. Guittard, E. T. Givenchy, & S. Géribaldi, 2000); (F. Bracon, F. Guittard, E. T. Givenchy, & A. Cambon, 1999).

Optical and Nonlinear Properties of Schiff Base Compounds

The synthesis and study of Schiff base compounds derived from ethyl-4-amino benzoate, including their nonlinear optical properties, have been investigated. These compounds demonstrate significant nonlinear refractive indices and optical limiting properties, positioning them as potential materials for optical limiting applications. The research into these compounds underscores the exploration of ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate derivatives for advanced optical technologies (Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, & C. A. Emshary, 2021).

Thermal Reactions and Chemical Synthesis

The thermal reactions of ethyl (2E)-2-phenylsulfinyl-2-alkenoates have been explored, leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This study provides insights into the chemical behavior of ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate derivatives under thermal conditions, contributing to synthetic chemistry methodologies (R. Tanikaga, Y. Nozaki, M. Nishida, & A. Kaji, 1984).

Eigenschaften

IUPAC Name |

ethyl (E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-2-23-18(22)16(17(21)13-6-4-3-5-7-13)12-20-15-10-8-14(19)9-11-15/h3-12,21H,2H2,1H3/b17-16+,20-12? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLUMWBKFQWQLS-WOXIRYDKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)O)C=NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C=NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740848.png)

![Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2740853.png)

![Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2740855.png)

![2-Chloro-N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methylpropanamide](/img/structure/B2740858.png)

![1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740860.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2740862.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2740864.png)